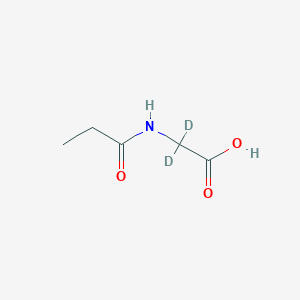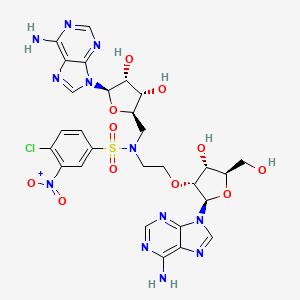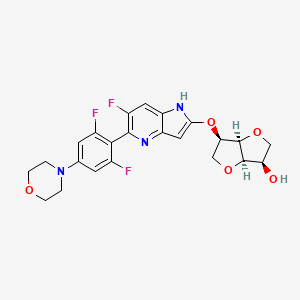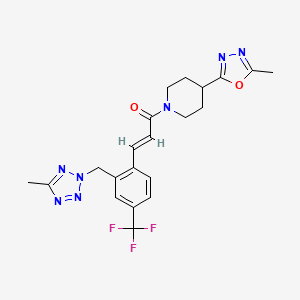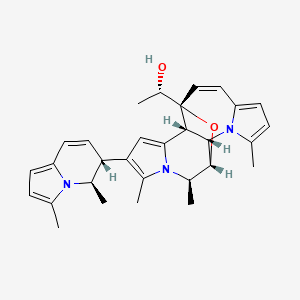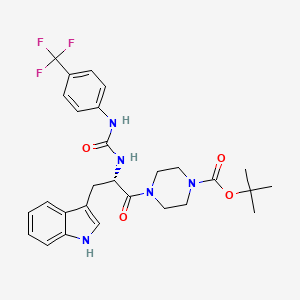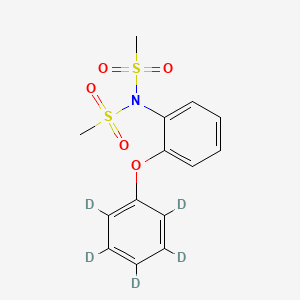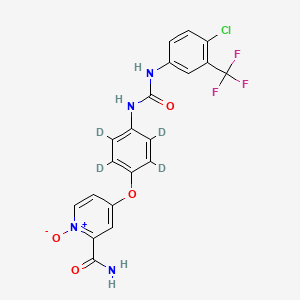
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is a deuterated derivative of N-Desmethyl Sorafenib (pyridine)-N-oxide. This compound is a metabolite of Sorafenib, a multi-kinase inhibitor used in cancer treatment. The deuterium labeling (d4) is used to study the pharmacokinetics and metabolic pathways of Sorafenib.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 involves multiple steps, starting from Sorafenib. The process includes:
N-Demethylation: Sorafenib undergoes N-demethylation to form N-Desmethyl Sorafenib.
Oxidation: The pyridine ring is oxidized to form the N-oxide derivative.
Deuterium Labeling: Deuterium atoms are introduced to replace hydrogen atoms, resulting in the d4 derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are used to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Higher oxidation state derivatives.
Reduction: Parent amine (N-Desmethyl Sorafenib).
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 has several scientific research applications:
Pharmacokinetics: Used to study the pharmacokinetics of Sorafenib and its metabolites.
Metabolic Pathways: Helps in understanding the metabolic pathways of Sorafenib.
Drug Development: Used in drug development to study the effects of deuterium labeling on drug metabolism.
Cancer Research: Plays a role in cancer research by providing insights into the mechanism of action of Sorafenib.
Mecanismo De Acción
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include:
Raf-1 and B-Raf: Inhibition of these kinases disrupts the MAPK/ERK signaling pathway, leading to reduced tumor cell proliferation.
VEGFR-2: Inhibition of VEGFR-2 reduces angiogenesis, limiting the blood supply to tumors.
Comparación Con Compuestos Similares
Similar Compounds
N-Desmethyl Sorafenib: The non-deuterated version of the compound.
Sorafenib: The parent compound from which N-Desmethyl Sorafenib is derived.
Regorafenib: Another multi-kinase inhibitor with similar targets.
Uniqueness
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracking the compound in biological systems, providing valuable insights into its metabolism and distribution.
Propiedades
Fórmula molecular |
C20H14ClF3N4O4 |
|---|---|
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)/i1D,2D,4D,5D |
Clave InChI |
VYTLLTTWWZIYME-GYABSUSNSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=[N+](C=C3)[O-])C(=O)N)[2H] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


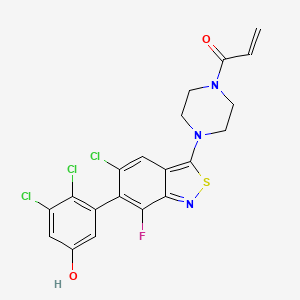
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
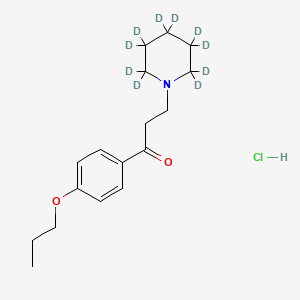
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
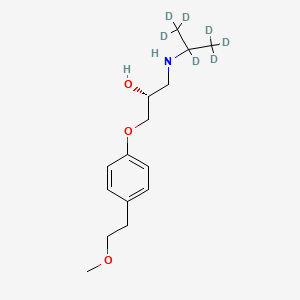
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
